molecular formula C15H20O5S B13024292 Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate

Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate

Cat. No.: B13024292
M. Wt: 312.4 g/mol
InChI Key: AXHZMVCMKBTBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a carboxylate ester and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Carboxylate Ester: The carboxylate ester group is introduced via esterification of the cyclobutane ring with methanol in the presence of an acid catalyst.

    Sulfonylation: The final step involves the sulfonylation of the ethyl group using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzenesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutane ring provides rigidity to the molecule, influencing its binding properties and reactivity.

Comparison with Similar Compounds

Uniqueness: Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate is unique due to the combination of a cyclobutane ring and a sulfonyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H20O5S

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C15H20O5S/c1-11-3-5-14(6-4-11)21(17,18)20-8-7-12-9-13(10-12)15(16)19-2/h3-6,12-13H,7-10H2,1-2H3

InChI Key

AXHZMVCMKBTBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.